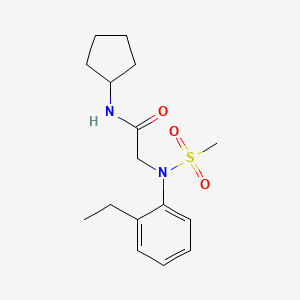
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPG 37849, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. The c-Myc/Max complex plays a crucial role in the regulation of cell growth and proliferation, and its dysregulation has been implicated in the development of various types of cancer. Therefore, CPG 37849 has emerged as a promising therapeutic candidate for cancer treatment.
Wirkmechanismus
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 exerts its anticancer effects by disrupting the c-Myc/Max complex, which is essential for the transcriptional activity of c-Myc. By inhibiting this protein-protein interaction, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can suppress the expression of c-Myc target genes that are involved in cell proliferation, survival, and metabolism. This leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to have several biochemical and physiological effects on cancer cells. For instance, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can induce the downregulation of c-Myc protein levels, which is associated with the inhibition of cell growth and proliferation. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can alter the expression of various genes involved in cell cycle regulation, DNA damage response, and apoptosis, leading to the activation of cell death pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 for lab experiments is its specificity for the c-Myc/Max complex, which makes it a valuable tool for studying the role of this complex in cancer biology. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to have low toxicity in normal cells, which is an important consideration for the development of cancer therapeutics. However, one limitation of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max complex, which could improve the efficacy and specificity of this therapeutic approach. Moreover, the identification of biomarkers that can predict the response to N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 could help to personalize cancer treatment. Finally, the combination of N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 with other targeted therapies or immunotherapies could enhance its anticancer effects and overcome resistance mechanisms.
Synthesemethoden
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can be synthesized using a multistep synthetic route that involves the reaction of various starting materials, such as cyclopentenone, 2-ethylphenylboronic acid, and methylsulfonyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been extensively studied for its potential use in cancer therapy. Several preclinical studies have shown that N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Moreover, N~1~-cyclopentyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide 37849 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have a synergistic effect with these treatments.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13-8-4-7-11-15(13)18(22(2,20)21)12-16(19)17-14-9-5-6-10-14/h4,7-8,11,14H,3,5-6,9-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYQUKTILCORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)

![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
![{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5747584.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)


![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)